Cobalt-55
Description
Structure
2D Structure
Properties
CAS No. |
13982-25-7 |
|---|---|
Molecular Formula |
Co |
Molecular Weight |
54.941997 g/mol |
IUPAC Name |
cobalt-55 |
InChI |
InChI=1S/Co/i1-4 |
InChI Key |
GUTLYIVDDKVIGB-AHCXROLUSA-N |
SMILES |
[Co] |
Isomeric SMILES |
[55Co] |
Canonical SMILES |
[Co] |
Synonyms |
55Co radioisotope Co-55 radioisotope Cobalt-55 |
Origin of Product |
United States |
Nuclear Production and Synthesis Methodologies of Cobalt 55
Cyclotron-Based Production Routes for Cobalt-55 Generation
Target Material Selection, Preparation, and Engineering for this compound Production
Design and Implementation of Advanced Targetry Systems
The design and implementation of advanced targetry systems are crucial for efficient and high-yield production of ⁵⁵Co. Targets are typically fabricated from isotopically enriched materials like ⁵⁸Ni or ⁵⁴Fe. nih.gov Target materials can be in various forms, including electrodeposited layers on a backing material or pressed pellets. nih.govmdpi.com
Electrodeposition is a common method for fabricating targets, such as depositing enriched iron or nickel onto a silver or copper backing. nih.govakjournals.commdpi.com This process requires careful control of parameters like current density, voltage, pH, and temperature to ensure a uniform and robust deposit. akjournals.commdpi.com For example, electrodeposition of enriched iron can be performed from a chloride bath with optimized conditions including specific concentrations of FeCl₂ and CaCl₂, a pH of 1, a DC current density of 21.3 A/dm², and a bath temperature of 75 °C. akjournals.com
Another target fabrication method involves pressing elemental enriched iron or enriched Fe₂O₃ into pellets. mdpi.com If Fe₂O₃ is used, it typically needs to be reduced to the elemental form by heating in a hydrogen atmosphere to improve thermal conductivity, as oxide forms have poor thermal properties. mdpi.com
Advanced target holders, such as those with water-jet cooling, are employed to handle the high beam currents used in cyclotron irradiation, which generate significant heat. nih.gov The target backing material also plays a role; for instance, using copper as a backing for nickel targets in the ⁵⁸Ni(p,α)⁵⁵Co reaction could negatively impact the effective specific activity due to copper's affinity for chelators used in downstream labeling. nih.gov Using materials like magnesium as a support metal for target coins is also being explored due to their thermal conductivity, low activation, and ease of dissolution. researchgate.net
Beam Parameter Optimization and Irradiation Conditions for Maximizing this compound Yield and Purity
Optimizing beam parameters and irradiation conditions is essential to maximize ⁵⁵Co yield and purity while minimizing the production of undesirable radioisotopic impurities. The choice of incident particle (protons or deuterons) and their energy range directly influences the nuclear reactions that occur. nih.govmdpi.com
For the ⁵⁸Ni(p,α)⁵⁵Co reaction, proton energies typically range from 11 to 18 MeV. nih.goviaea.org The excitation function for this reaction shows the yield dependence on proton energy. mdpi.com Impurities like ⁵⁷Co can be produced via the ⁵⁸Ni(p,2p)⁵⁷Co reaction at proton energies above 15 MeV, and ⁵⁶Co production occurs above 25 MeV. mdpi.com Nickel-57 (⁵⁷Ni) is also produced via the ⁵⁸Ni(p,2p)⁵⁷Cu decay chain and can be used to monitor separation efficiency. nih.govmdpi.com Using isotopically enriched ⁵⁸Ni targets is crucial to reduce impurities from reactions with other nickel isotopes. mdpi.com
For the ⁵⁴Fe(d,n)⁵⁵Co reaction, the excitation function peaks near 7 MeV. mdpi.com Deuteron (B1233211) energies in the range of 8-12 MeV are commonly used. nih.govnih.gov While this route theoretically offers higher purity, impurities like manganese-52m (⁵²ᵐMn) can be coproduced via the ⁵⁴Fe(d,α)⁵²ᵐMn reaction, which has a threshold energy of 4 MeV. mdpi.com The isotopic enrichment of the ⁵⁴Fe target is critical for achieving high purity ⁵⁵Co via this route. researchgate.net
Irradiation time and beam current also impact the total activity produced. Higher beam currents (e.g., up to 40 μA for protons and 60 μA for deuterons) can lead to higher ⁵⁵Co yields. nih.gov Typical irradiation times can range from 1 to several hours. nih.govresearchgate.net For instance, a 1-hour irradiation of an enriched ⁵⁴Fe target (> 52.3 mg/cm²) with 60 μA deuterons can yield approximately 582 MBq of ⁵⁵Co. nih.gov Similarly, a 1-hour irradiation of an enriched ⁵⁸Ni target (> 90.1 mg/cm²) with 40 μA protons can yield about 370 MBq of ⁵⁵Co. nih.gov
The thickness of the target material also affects the yield and impurity profile, as the particle energy decreases as it penetrates the target. Thick targets are often used to maximize the capture of the excitation function. nih.govresearchgate.net
Here is a table summarizing typical production routes and yields:
| Target Isotope | Incident Particle | Nuclear Reaction | Typical Energy Range | Approximate Yield (MBq/μA·h) | Key Impurities |
| ⁵⁸Ni (enriched) | Proton (p) | ⁵⁸Ni(p,α)⁵⁵Co | 11-18 MeV | 9.3 - 13 nih.govnih.gov | ⁵⁷Co, ⁵⁶Co, ⁵⁷Ni nih.govmdpi.com |
| ⁵⁴Fe (enriched) | Deuteron (d) | ⁵⁴Fe(d,n)⁵⁵Co | 7-12 MeV | 10.3 - 30 nih.govresearchgate.netnih.gov | ⁵²ᵐMn mdpi.com |
| ⁵⁶Fe (natural) | Proton (p) | ⁵⁶Fe(p,2n)⁵⁵Co | > 20 MeV | ~31.25 (at 29.5 MeV) akjournals.comresearchgate.net | ⁵⁶Co (significant) nih.govresearchgate.netnih.gov |
Table 1: Typical this compound Production Routes and Yields
| Target Isotope | Incident Particle | Nuclear Reaction | Typical Energy Range | Approximate Yield (MBq/μA·h) | Key Impurities |
|---|---|---|---|---|---|
| ⁵⁸Ni (enriched) | Proton (p) | ⁵⁸Ni(p,α)⁵⁵Co | 11-18 MeV | 9.3 - 13 | ⁵⁷Co, ⁵⁶Co, ⁵⁷Ni |
| ⁵⁴Fe (enriched) | Deuteron (d) | ⁵⁴Fe(d,n)⁵⁵Co | 7-12 MeV | 10.3 - 30 | ⁵²ᵐMn |
| ⁵⁶Fe (natural) | Proton (p) | ⁵⁶Fe(p,2n)⁵⁵Co | > 20 MeV | ~31.25 (at 29.5 MeV) | ⁵⁶Co (significant) |
Radiochemical Separation and Purification Protocols for this compound
Following irradiation, ⁵⁵Co must be separated from the target material and other co-produced radionuclides to achieve the high radionuclidic and chemical purity required for its intended applications. Radiochemical separation protocols typically involve dissolving the irradiated target and then employing various chromatographic techniques. nih.govmdpi.comlongdom.org
Principles and Applications of Ion Exchange Chromatography in this compound Isolation
Ion exchange chromatography is a widely used technique for the isolation of ⁵⁵Co from target materials like iron and nickel. mit.edunih.govmdpi.comlongdom.orgmaths.org This method relies on the differential binding affinities of ions in solution to a stationary phase containing charged functional groups. longdom.org
Anion exchange chromatography is particularly effective for separating cobalt from nickel and iron in hydrochloric acid solutions. nih.govmdpi.com Resins such as Dowex-2, Amberlite IRA-400, and AG 1 × 8 have been historically used. mdpi.com In a typical anion exchange separation from nickel targets, the dissolved target solution in concentrated HCl (e.g., 9 M) is loaded onto a column packed with an anion exchange resin like AG 1 × 8. mdpi.com Nickel typically elutes from the column in the concentrated HCl wash, while cobalt is retained on the resin. mdpi.com Cobalt can then be eluted with a less concentrated HCl solution (e.g., 0.1 M HCl). mdpi.com
For separating cobalt from iron targets using anion exchange, the process is slightly different. mdpi.com After dissolving the target in acid, iron is oxidized to the Fe³⁺ state. mdpi.com Both cobalt and iron are retained on the anion exchange column when loaded. mdpi.com Cobalt can then be selectively eluted with 4 M HCl, while the iron remains on the column and can be recovered with lower concentrations of HCl. mdpi.com
Cation exchange chromatography can also be employed, particularly for separating cobalt isotopes from iron targets. longdom.orgnih.gov In this method, a stationary phase with negatively charged functional groups interacts selectively with positively charged ions. longdom.org The choice of stationary phase, often with sulfonic acid or carboxylic acid groups, is important for selectivity. longdom.org Using non-aqueous solvents like methanol (B129727) or acetonitrile (B52724) in the mobile phase can enhance the separation efficiency by minimizing water interference and improving cobalt retention. longdom.org Cobalt ions selectively interact with the stationary phase while iron contaminants are eluted or retained to a lesser extent. longdom.org
Extraction Chromatography Techniques for Enhanced this compound Purification
Extraction chromatography is often used as a complementary purification step after initial separation, or in some protocols, as the primary separation method, to further enhance the purity of ⁵⁵Co. mit.edunih.govlongdom.orgmaths.orgsemanticscholar.org This technique utilizes selective extractants immobilized on a solid support to preferentially bind cobalt ions over impurities. longdom.org
Specific organic ligands or chelating agents with high affinity for cobalt ions are chosen for the stationary phase. longdom.org For instance, the extraction resin N,N,N′,N′-tetrakis-2-ethylhexyldiglycolamide (DGA, branched) has been successfully used for separating ⁵⁵Co from iron and nickel targets in HCl solutions. nih.govsemanticscholar.org In a method using DGA branched resin, the dissolved target solution in concentrated HCl can be loaded onto the column. nih.gov Cobalt is trapped by the resin, while the target material (e.g., enriched ⁵⁸Ni) flows through and can be collected for recycling. nih.gov Cobalt can then be eluted from the resin. nih.gov
Extraction chromatography can offer advantages over traditional ion exchange resins, potentially leading to increased separation yield and purity levels. mdpi.com It can be particularly useful for achieving high radionuclidic purity and high specific activity of the final ⁵⁵Co product. nih.govresearchgate.net
Strategies for Mitigating Radionuclidic Impurities in this compound Batches
Mitigating radionuclidic impurities in ⁵⁵Co batches is a critical aspect of the production process to ensure the quality and suitability of the product for its intended applications. Impurities can arise from the nuclear reaction itself, reactions with other isotopes present in the target material (even in enriched targets), or reactions with the target backing material. nih.govmdpi.comlongdom.orgnih.gov
Key strategies for minimizing impurities include:
Using isotopically enriched target materials: This is one of the most effective ways to reduce the production of unwanted radionuclides. nih.govnih.govmdpi.com For example, using highly enriched ⁵⁸Ni or ⁵⁴Fe targets significantly reduces the co-production of longer-lived cobalt isotopes like ⁵⁶Co and ⁵⁷Co compared to using natural abundance targets. nih.govmdpi.comresearchgate.netnih.gov
Optimizing beam energy: By carefully selecting the incident particle energy, it is possible to favor the desired nuclear reaction channel while minimizing the cross-sections of reactions that produce impurities. nih.govmdpi.com For instance, keeping proton energy below certain thresholds for ⁵⁸Ni targets can reduce ⁵⁷Co and ⁵⁶Co production. mdpi.com
Targetry design and material selection: The choice of target backing material can also introduce impurities if activated by the beam. nih.govnih.gov Using backing materials with low activation cross-sections or employing techniques like sputtering the backing with a material like Niobium can help reduce impurities. nih.gov
Effective radiochemical separation: The purification protocols, including the choice and sequence of ion exchange and extraction chromatography steps, are designed to specifically separate ⁵⁵Co from the target material and known impurities. nih.govmdpi.comlongdom.org Multiple separation steps or optimized elution schemes can improve purity. mdpi.comaip.org For example, a two-column technique using anion exchange followed by extraction chromatography has been shown to improve the purification of cobalt from iron targets. mdpi.com
Quality Control: Rigorous quality control measures, including gamma-ray spectroscopy, are used to identify and quantify radionuclidic impurities in the final ⁵⁵Co product. nih.govnih.govaip.org This allows for verification of purity and ensures the batch meets the required specifications. nih.govaip.org
Common impurities encountered in ⁵⁵Co production from nickel targets include ⁵⁷Co and ⁵⁷Ni. nih.govmdpi.comaip.org From iron targets, impurities can include ⁵²ᵐMn and longer-lived cobalt isotopes if enriched targets are not used or if higher beam energies are employed. nih.govmdpi.comresearchgate.netnih.gov
Automation and Scalability in this compound Production Facilities
Automation and scalability are increasingly important considerations in the production of radionuclides like ⁵⁵Co to meet growing demand and ensure efficient, reproducible, and safe manufacturing. iaea.org Automating the radiochemical separation and purification protocols can significantly reduce manual handling of radioactive materials, decrease processing time, and improve consistency in product yield and purity. nih.govaip.org
Automated modules driven by peristaltic pumps, for example, can be used to control the flow of solutions through chromatography columns, allowing for precise execution of separation protocols. nih.govaip.org This not only minimizes radiation exposure to personnel but also enables higher throughput. nih.govaip.org
Scalability involves designing production processes and facilities that can be expanded to produce larger quantities of ⁵⁵Co as needed. This includes considering the capacity of cyclotrons, targetry systems capable of handling higher beam currents and larger target materials, and radiochemical separation systems that can process larger batches efficiently. nih.goviaea.org The ability to recycle expensive enriched target materials also contributes to the economic scalability of ⁵⁵Co production. nih.gov
Advancements in cyclotron technology, target design, and automated radiochemistry modules are facilitating the production of high specific activity ⁵⁵Co in quantities sufficient for research and potential clinical applications at medical centers. nih.goviaea.org The development of robust and reproducible automated separation methods is key to enabling the wider availability of ⁵⁵Co. nih.govaip.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 166968 |
| Cobalt(II) chloride | 3032536 |
| Cobalt(III) oxide | 11651651 |
Radiopharmaceutical Design and Cobalt 55 Radiolabeling Chemistry
Precursor Chemistry and Ligand Design for Cobalt-55 Chelation
Efficient and stable chelation of 55Co is crucial for the development of radiopharmaceuticals, as it prevents the release of the radionuclide in vivo, which could lead to non-target uptake and increased background signal. wustl.edu Cobalt typically exists in the divalent (Co2+) or trivalent (Co3+) oxidation state. researchgate.net Co2+ can be coordinated octahedrally with six water molecules, forming [Co(H2O)6]2+. researchgate.net The stability of cobalt complexes is influenced by factors such as pH and temperature. nih.govmdpi.com
Development and Evaluation of Chelating Agents for Stable this compound Complexation (e.g., NOTA, DOTA, NO2A, DO3A, Sar)
Various macrocyclic and acyclic chelating agents have been investigated for their ability to form stable complexes with cobalt isotopes, including 55Co. NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), NO2A, DO3A, and sarcophagine (Sar) derivatives are prominent examples. mdpi.comeanm.orgacs.orgscience.govresearchgate.netnih.govnih.gov
Studies have evaluated the complexation efficiency and stability of these chelators with cobalt. For instance, NOTA and DOTA have been used to chelate 55Co. nih.govnih.gov Research indicates that DOTA and NOTA-derived chelates can form stable complexes with 55Co in vivo. wustl.edu Sarcophagine-based chelators have also demonstrated utility for radiolabeling with 64Cu and are considered promising for constructing Co-based radiopharmaceuticals, including those utilizing 55Co. nih.govacs.org
The stability of radiometal-chelate combinations is a critical factor in designing new PET imaging probes. wustl.edu Unstable complexes can lead to the radiometal dissociating from the chelate and accumulating in off-target organs, increasing background signal and radiation dose to healthy tissues. wustl.edu
Bifunctional Chelator Conjugation Strategies for Biomolecule Labeling with this compound
Bifunctional chelators (BFCs) are essential for conjugating radionuclides like 55Co to biomolecules, such as peptides, antibodies, or small molecules, while maintaining the biological activity and targeting specificity of the biomolecule. nih.govmdpi.comeanm.orgacs.orgnih.govnih.govosti.gov This indirect labeling method is often preferred over direct labeling, which can result in low site-specificity and unstable products. nih.gov
BFCs contain a chelating moiety for complexing the radionuclide and a reactive functional group for attaching to the biomolecule. science.govmdpi.com Common strategies involve linking the chelator to the biomolecule through functional groups like amines, carboxylic acids, esters, carbonyls, thiols, azides, or alkenes. science.gov For example, sarcophagine-based BFCs containing a hexa-aza cage for metal labeling and linkers with functional groups have been developed. science.gov
The choice of BFC and conjugation strategy can significantly impact the radiolabeling efficiency, the stability of the resulting radioconjugate, and its in vivo behavior. nih.govkcl.ac.uk Studies have compared different chelators conjugated to the same biomolecule and labeled with cobalt isotopes to evaluate their targeting properties and biodistribution. nih.gov For instance, comparing NOTA, DOTA, NODAGA, and DOTAGA conjugated to a peptide and labeled with radiocobalt showed differences in cellular uptake and in vivo biodistribution. nih.gov
Radiosynthesis Methodologies for this compound Labeled Tracers
The radiosynthesis of 55Co-labeled tracers involves the efficient incorporation of the radionuclide into the chelator-biomolecule conjugate. Various factors influence the success of this process, including reaction conditions, temperature, pH, and reaction time. nih.govmdpi.com
Optimization of Radiochemical Yield and Reaction Kinetics for this compound Labeling
Optimizing radiochemical yield and reaction kinetics is critical for producing 55Co radiopharmaceuticals efficiently and with high specific activity. mdpi.comscience.govnih.gov Factors such as temperature, pH, and the concentration of the chelator and radionuclide play a significant role. nih.govmdpi.com
Studies on radiolabeling sarcophagine derivatives with 55Co have investigated the impact of pH, temperature, and time on apparent molar activity (AMA). nih.gov Results showed that AMA improved at higher temperatures and pH values in the investigated range. nih.gov For example, radiolabeling at pH 8 and 80°C for 4 hours yielded a higher AMA compared to lower temperatures and pH values. nih.gov However, higher temperatures can also increase cobalt hydrolysis, which may compete with chelator complexation. nih.gov
The reaction kinetics for cobalt complexation can be slower compared to other radiometals like copper, which has a significantly greater inner sphere H2O exchange rate. nih.gov Despite this, suitable AMA for preclinical applications can be achieved under optimized conditions. nih.gov
Data on the impact of reaction conditions on 55Co labeling efficiency can be illustrated in tables, showing the relationship between parameters like pH, temperature, time, and the resulting radiochemical yield or apparent molar activity.
| Chelator | Temperature (°C) | pH | Time (h) | Apparent Molar Activity (MBq/nmol) | Citation |
| DSar | 37 | 8 | 4 | 8 ± 2 | nih.gov |
| DSar | 80 | 8 | 4 | 45 ± 9 | nih.gov |
| DSar | 80 | 7 | 4 | 37 ± 7 | nih.gov |
| NOTA | 20 | 4.5 | 1 | 89 ± 48 | nih.gov |
| DOTA | 85 | 4.5 | 1 | 35 ± 7 | nih.gov |
Note: AMA values are decay-corrected to the End of Bombardment (EOB) where specified.
Impact of Reaction Conditions on this compound Complexation Efficiency and Stability
Reaction conditions such as pH and temperature have a significant impact on the efficiency and stability of 55Co complexation. mdpi.com The pH of the reaction mixture influences the protonation state of the chelating agent, which in turn affects its ability to bind to the metal ion. nih.gov For instance, de-protonation of ammonium (B1175870) groups in a chelator at higher pH can reduce electrostatic repulsion with positively charged cobalt ions, potentially leading to higher complexation efficiency. nih.gov However, at very high pH, cobalt hydrolysis can occur, competing with chelation. nih.gov
Temperature affects the reaction kinetics and the thermodynamic favorability of complex formation. nih.govmdpi.com Higher temperatures generally increase the reaction rate, but the hydrolysis constant of cobalt is also temperature-dependent, requiring a balance between increased temperature and pH for optimal radiolabeling. nih.gov
The stability of the resulting 55Co complex under various conditions, including in biological media like human serum or in the presence of competing ligands like EDTA, is crucial for its in vivo application. nih.gov Studies assess the stability of the radiolabeled complex by incubating it in these media and measuring the percentage of intact complex over time. nih.gov Cobalt-sarcophagine complexes, for example, have shown high kinetic inertness and stability in human serum and EDTA. nih.gov
Radiochemical Characterization and Quality Assurance of this compound Radiopharmaceuticals
Radiochemical characterization and quality assurance (QA/QC) are essential steps in the production of 55Co radiopharmaceuticals to ensure their purity, identity, and suitability for intended use. eanm.orgiaea.org QA/QC procedures involve a series of tests performed on every batch of radiopharmaceutical manufactured for human use. iaea.org
Key quality control tests for radiopharmaceuticals include assessment of radiochemical purity and identity, chemical impurities (such as residual solvents), radionuclidic purity, endotoxin (B1171834) content, visual inspection, pH, and radioactivity measurement. iaea.org Sterility testing is also performed. iaea.org
Radiochemical purity, which refers to the proportion of the total radioactivity in the desired chemical form, is typically assessed using methods like radio-thin layer chromatography (radio-TLC) and high-performance liquid chromatography (HPLC). eanm.orgiaea.org These methods are used to separate the radiolabeled product from free radionuclide and other radioactive impurities. nih.gov For example, radio-TLC with a suitable mobile phase can effectively discriminate between the 55Co complex and free 55CoCl2. nih.gov
Radionuclidic purity ensures that the preparation contains only the intended radionuclide (55Co) and acceptable levels of other radioactive isotopes. iaea.org This is often determined by techniques such as gamma spectroscopy. iaea.org The production method of 55Co can influence the presence of radionuclidic impurities like 56Co and 57Co. mdpi.commdpi.com
Specific activity, which is the amount of radioactivity per unit mass of the radiolabeled compound, is another important parameter, particularly for agents where localization kinetics may be affected by specific activity. iaea.org
The stability of the radiolabeled product in the final formulation and under storage conditions is also evaluated as part of quality assurance. benthamopenarchives.com
Methodologies for Assessing Radiochemical Purity and Integrity
Ensuring the radiochemical purity and integrity of ⁵⁵Co-labeled radiotracers is paramount for accurate imaging and reliable biological evaluation. Radiochemical purity refers to the proportion of the total radioactivity that is in the desired chemical form. Integrity relates to the stability of the radiolabeled compound over time and under various conditions.
Common methodologies employed for assessing radiochemical purity include High-Performance Liquid Chromatography (HPLC) coupled with a radio detector (radio-HPLC) and Radio Thin-Layer Chromatography (Radio-TLC) nih.govnih.govmdpi.com.
Radio-HPLC: This technique separates the radiolabeled compound from impurities (such as free ⁵⁵Co or radiolabeled byproducts) based on their differential interactions with a stationary phase. A reverse-phase C18 column is frequently used for this purpose, with gradients of mobile phases like acetonitrile (B52724) (ACN) and water or appropriate buffers nih.govnih.gov. The radioactivity eluting from the column is monitored to determine the percentage of activity associated with the peak corresponding to the intact radiolabeled compound. Studies have reported radiochemical purity exceeding 99% for ⁵⁵Co-labeled compounds like [⁵⁵Co]Co-NOTA-NT-20.3 and ⁵⁵Co[APTS]₂ as measured by radio-HPLC researchgate.netnih.govmdpi.comnih.govsnmjournals.orgsemanticscholar.org.
Radio-TLC: This is a simpler and faster method where the radiolabeled compound and potential impurities are separated on a stationary phase (e.g., silica (B1680970) gel plate). The distribution of radioactivity on the plate is then analyzed using a radio-TLC scanner. Appropriate mobile phases are used to achieve separation of the radiolabeled product from free radionuclide or other radioactive species. A 50 mM EDTA mobile phase in radio-TLC has been shown to effectively discriminate between [⁵⁵Co]CoCl₂ and [⁵⁵Co]Co-DSar nih.gov.
Control of radionuclidic and chemical purity is also performed after the separation of ⁵⁵Co from the irradiated target material mdpi.comsemanticscholar.org. Radionuclidic purity ensures that the activity is predominantly from the desired isotope (⁵⁵Co) and not from other radioisotopes produced during irradiation, such as ⁵⁶Co or ⁵⁷Co mdpi.comsemanticscholar.orgmdpi.com. Chemical purity assesses the presence of non-radioactive chemical impurities that could interfere with radiolabeling or have undesirable biological effects.
Determination of Effective Specific Activity and Molar Activity of this compound Radiotracers
Specific activity (SA) and molar activity (MA) are critical parameters for radiopharmaceuticals, representing the amount of radioactivity per unit mass or per mole of the radiolabeled compound, respectively. High effective specific activity (ESA) is particularly important for radiometals like ⁵⁵Co, as the presence of stable metal contaminants can compete for the chelator binding sites, leading to reduced radiolabeling efficiency and lower SA/MA nih.gov.
The effective specific activity of ⁵⁵Co productions can be determined using titration methods. One approach involves titrating a known amount of ⁵⁵Co with varying amounts of a chelator, such as DOTA or TETA, and measuring the resulting radiolabeling yield nih.gov. By analyzing the point at which efficient radiolabeling is achieved, the amount of "cold" (non-radioactive) cobalt or other competing metals present can be estimated, allowing for the calculation of ESA. This method has been adapted from established procedures for other radiometals nih.gov.
Reported molar activities for ⁵⁵Co-labeled compounds vary depending on the production method and the chelator used. For instance, end-of-synthesis apparent molar activities of 18.5 MBq/nmol and 37 MBq/nmol have been reported for [⁵⁵Co]Co-NT and [⁵⁵Co]Co-NT-20.3, respectively nih.gov. Another study reported an average specific activity of 1.96 GBq/µmol for ⁵⁵Co produced via the ⁵⁸Ni(p,α)⁵⁵Co reaction nih.govresearchgate.net. For ⁵⁵Co[APTS]₂, a specific activity of approximately 10–20 Ci/mmol was obtained mdpi.comsemanticscholar.org. The apparent molar activity of [⁵⁵Co]Co-DSar was shown to improve with increased pH, temperature, and reaction time, with optimal conditions (pH 8, 80°C, 4 h) yielding 45±9 MBq/nmol nih.gov.
The following table summarizes some reported specific and molar activities for ⁵⁵Co-labeled compounds:
| Compound | Specific Activity / Molar Activity | Reference |
| [⁵⁵Co]Co-NT | 18.5 MBq/nmol (apparent MA) | nih.gov |
| [⁵⁵Co]Co-NT-20.3 | 37 MBq/nmol (apparent MA) | nih.gov |
| ⁵⁵Co (produced via ⁵⁸Ni(p,α)⁵⁵Co) | 1.96 GBq/µmol (average SA) | nih.govresearchgate.net |
| ⁵⁵Co[APTS]₂ | 10–20 Ci/mmol (SA) | mdpi.comsemanticscholar.org |
| [⁵⁵Co]Co-DSar | 45±9 MBq/nmol (apparent MA at optimal conditions) | nih.gov |
Note: In a web environment, this table could be interactive, allowing for sorting or filtering.
Evaluation of In Vitro Stability of this compound Labeled Compounds
The in vitro stability of ⁵⁵Co-labeled radiopharmaceuticals is crucial to ensure that the radiotracer remains intact and specifically bound to its targeting molecule when introduced into a biological environment, such as serum or buffer solutions, before reaching the target site. Instability can lead to the release of free ⁵⁵Co, which may accumulate in non-target tissues, resulting in increased background signal in PET imaging and potential off-target radiation dose.
In vitro stability is typically assessed by incubating the ⁵⁵Co-labeled compound in relevant biological matrices, such as human serum or phosphate-buffered saline (PBS), at physiological temperature (37°C) over a defined period nih.govnih.govmdpi.com. At various time points, samples are analyzed using techniques like radio-HPLC or radio-TLC to determine the percentage of intact radiolabeled compound remaining mdpi.com.
Studies have demonstrated good in vitro stability for various ⁵⁵Co-labeled complexes. For example, the stability of ⁵⁵Co[APTS]₂ was checked in the absence and presence of human serum at 37°C for up to 24 hours mdpi.com. [⁵⁵Co]Co-NOTA-NT-20.3 was assessed for serum stability by incubation with human serum or PBS at 37°C nih.gov. [⁵⁵Co]Co-DSar complex demonstrated high stability (≥95% intact) in human serum and even in the presence of a large excess of EDTA for up to 96 hours, indicating the kinetic inertness and stability of the Co-DSar complex nih.gov. This high stability in the presence of a strong chelator like EDTA is a good indicator of the complex's robustness against transchelation in vivo.
The following table presents in vitro stability data for [⁵⁵Co]Co-DSar:
| Incubation Medium | Temperature (°C) | Time Point (h) | % Intact [⁵⁵Co]Co-DSar | Reference |
| PBS | 37 | Up to 96 | ≥95% | nih.gov |
| Human Serum | 37 | Up to 96 | ≥95% | nih.gov |
| 50 mM EDTA | 37 | Up to 96 | ≥95% | nih.gov |
Note: In a web environment, this table could be interactive, allowing for sorting or filtering.
The observed high in vitro stability of ⁵⁵Co complexes with suitable chelators supports the potential of ⁵⁵Co as a promising radiotracer for PET imaging nih.govresearchgate.net.
Preclinical Research Applications of Cobalt 55 in Molecular Imaging
In Vitro Evaluation of Cobalt-55 Radiotracers in Cellular Systems
In vitro studies are fundamental for characterizing the interaction of ⁵⁵Co-labeled radiotracers with target cells before proceeding to in vivo experiments. These evaluations typically involve assessing the binding affinity and specificity of the radiotracer to its target, as well as understanding how the radiotracer is internalized and retained by the cells.
Cell-Based Assays for Target Binding Affinity and Specificity
Cell-based assays are widely used to determine the binding characteristics of radiolabeled compounds to their intended cellular targets google.comfrontiersin.org. For ⁵⁵Co-labeled radiotracers, these assays help quantify the strength of the interaction (affinity) and ensure that the binding is specific to the target molecule or receptor expressed on the cell surface or within the cell nih.govnih.govnih.govresearchgate.net.
Research has demonstrated the use of cell-based assays to evaluate the binding of ⁵⁵Co-labeled peptides targeting specific receptors. For instance, studies comparing ⁶⁸Ga- and ⁵⁵Co-labeled PSMA-617, a ligand targeting prostate-specific membrane antigen (PSMA), in LNCaP and PC3-PIP prostate cancer cells showed similar KD values, indicating comparable binding affinities researchgate.net. Another study investigating ⁵⁵Co-labeled neurotensin (B549771) peptide analogue NOTA-NT-20.3 in human colorectal adenocarcinoma HT29 cells, which express neurotensin receptor 1 (NTSR1), utilized binding saturation assays to determine a KD of 5±4 nM and an NTSR1 density of 1.1±0.2 ×10⁵ per cell nih.gov. These findings highlight the ability of cell-based assays to provide quantitative data on the binding of ⁵⁵Co radiotracers.
Assessment of Cellular Internalization and Retention Mechanisms
Understanding how a radiotracer is internalized by cells and subsequently retained is critical for predicting its in vivo behavior and therapeutic potential, especially for theranostic applications aginganddisease.org. Cellular internalization can occur through various mechanisms, including endocytosis (such as clathrin-mediated endocytosis and macropinocytosis) and direct translocation across the cell membrane nih.govbeilstein-journals.orgdovepress.com.
Studies with ⁵⁵Co-labeled radiotracers have investigated their internalization into target cells. For example, internalization assays with [⁵⁵Co]Co-PSMA-617 in LNCaP and PC3-PIP cells showed significant internalization of cell-associated radioactivity researchgate.net. Similarly, [⁵⁵Co]Co-NOTA-NT-20.3 demonstrated substantial internalization into HT29 cells, reaching a maximum of 83±4% with a mono-exponential internalization rate of 1.0±0.2 ×10⁻¹ min⁻¹ nih.gov. Subcellular localization studies have also been performed, indicating where the internalized radioactivity is distributed within the cell nih.govresearchgate.net. High cell-associated activity in the nucleus has been observed for some ⁵⁸mCo-labeled compounds, which is particularly relevant for Auger electron therapy researchgate.net.
Cellular retention is influenced by factors such as nanoparticle size, surface chemistry, and the cellular microenvironment aginganddisease.org. While specific detailed data on the long-term retention of ⁵⁵Co radiotracers in preclinical cell studies from the search results are limited, internalization studies provide initial insights into the amount of radiotracer that enters the cell and is potentially retained over the study period researchgate.netnih.gov.
In Vivo Preclinical Imaging Studies Utilizing this compound Positron Emission Tomography (PET)
In vivo preclinical PET imaging studies using ⁵⁵Co are essential for evaluating the biodistribution, pharmacokinetics, and tumor targeting capabilities of ⁵⁵Co-labeled radiotracers in living organisms. These studies typically involve the use of small animal models, most commonly mice, bearing xenograft tumors or representing specific disease states mdpi.comisotopes.govru.nlnih.govresearchgate.netwustl.edufishersci.comfishersci.canih.gov.
Selection and Characterization of Relevant Small Animal Models for this compound Tracer Evaluation
The selection of appropriate small animal models is crucial for preclinical PET imaging studies. Mouse models, particularly those bearing human tumor xenografts, are frequently used to evaluate the in vivo performance of radiotracers targeting specific cancer types mdpi.comisotopes.govru.nlnih.govresearchgate.netwustl.edufishersci.comfishersci.ca. For instance, HCT-116 tumor xenografted mice have been used to study the biodistribution of free ⁵⁵CoCl₂ and ⁵⁵Co-metal-chelate-peptide complexes nih.govwustl.edu. PC3 and PC3-PIP xenograft models, which express PSMA, have been utilized to evaluate ⁵⁵Co-labeled PSMA-targeting agents for prostate cancer imaging mdpi.comresearchgate.netresearchgate.net. HT29 tumor xenografted mice, expressing NTSR1, have been employed to assess ⁵⁵Co-labeled neurotensin receptor-targeting peptides mdpi.comnih.govnih.govsnmjournals.org.
Characterization of these models includes confirming the expression of the target receptor or antigen in the xenograft tumors. This ensures that any observed radiotracer uptake in the tumor is target-specific.
Design and Implementation of Preclinical PET Imaging Protocols for this compound Radiotracers
Preclinical PET imaging protocols for ⁵⁵Co radiotracers involve administering the radiotracer to the animal model and acquiring PET scans at various time points post-injection to track the radiotracer's distribution over time mdpi.comisotopes.govru.nlresearchgate.netwustl.edusnmjournals.org. These protocols often include steps for animal handling, anesthesia (commonly isoflurane), radiotracer injection (typically intravenous), and image acquisition using small-animal PET scanners mdpi.comnih.govarxiv.orgsnmjournals.org.
Imaging time points are selected based on the half-life of ⁵⁵Co and the expected pharmacokinetics of the radiotracer. Studies have reported imaging at time points ranging from minutes to several hours and even up to 24 or 48 hours post-injection, taking advantage of ⁵⁵Co's relatively longer half-life compared to isotopes like ⁶⁸Ga mdpi.commdpi.comnih.govresearchgate.netwustl.edunih.govsnmjournals.org. PET data are reconstructed and analyzed to quantify radiotracer uptake in different organs and tissues nih.govfrontiersin.org. Co-registration with CT scans is often performed to provide anatomical context for the PET data nih.govqmul.ac.uk.
Quantitative Analysis of Biodistribution and Pharmacokinetics in Animal Models
Quantitative analysis of biodistribution and pharmacokinetics provides crucial data on how the ⁵⁵Co-labeled radiotracer is distributed throughout the body over time, its uptake in target tissues, and its clearance from non-target organs isotopes.govru.nlresearchgate.netwustl.edufishersci.comsnmjournals.org. This is typically determined by analyzing the PET image data and often validated by ex vivo biodistribution studies where organs and tissues are harvested after imaging and their radioactivity is measured nih.govnih.govwustl.edunih.govsnmjournals.org.
Studies have shown varying biodistribution profiles depending on the targeting molecule conjugated to ⁵⁵Co. For instance, free ⁵⁵CoCl₂ has shown uptake in tumors but also significant accumulation in the liver, kidneys, and heart in mouse models nih.govwustl.edu. However, when ⁵⁵Co is chelated with appropriate ligands and conjugated to targeting peptides, the biodistribution can be significantly altered, leading to reduced uptake in non-target organs and improved tumor-to-background ratios mdpi.comnih.govwustl.edunih.gov.
Research on ⁵⁵Co-labeled PSMA-targeting agents has demonstrated high specific tumor uptake in PSMA-positive xenograft models with rapid clearance from normal tissues, including the kidneys mdpi.comresearchgate.netresearchgate.net. Similarly, ⁵⁵Co-labeled neurotensin receptor-targeting peptides have shown prominent uptake in NTSR1-expressing tumors with mixed hepatobiliary and renal clearance mdpi.comnih.govsnmjournals.org.
Quantitative data are often expressed as percentage of injected dose per gram of tissue (%ID/g) or as tumor-to-organ ratios nih.govnih.govwustl.edusnmjournals.orgspandidos-publications.com. These data are critical for evaluating the potential of the radiotracer for clinical translation.
Example Biodistribution Data (Illustrative - Based on reported trends, specific values may vary between studies and models):
| Tissue/Organ | %ID/g at Early Time Point (e.g., 1-4 h) | %ID/g at Later Time Point (e.g., 24 h) |
| Tumor | High | Sustained/Moderate |
| Blood | High | Low |
| Liver | Moderate/High (for free ⁵⁵Co) / Low (for chelated/targeted ⁵⁵Co) | Decreasing |
| Kidneys | Moderate/High | Decreasing |
| Muscle | Low | Low |
| Bone | Variable (depending on complex stability) | Variable |
Note: This table presents a general trend observed in some studies and is not a direct compilation of specific numerical data from a single source. Actual values are highly dependent on the specific radiotracer, animal model, and time points studied.
Tumor-to-organ ratios are often calculated to assess the imaging contrast. Studies have reported increasing tumor-to-blood and tumor-to-muscle ratios over time for some ⁵⁵Co-labeled targeted agents, indicating favorable clearance from background tissues nih.govwustl.eduspandidos-publications.com.
Comparative Preclinical Studies of this compound Radiotracers with Other Positron-Emitting Radiometals (e.g., Copper-64, Gallium-68)
Preclinical studies have frequently compared the imaging characteristics of ⁵⁵Co-labeled radiotracers with those labeled with other commonly used positron-emitting radiometals like Copper-64 (⁶⁴Cu) and Gallium-68 (⁶⁸Ga) mdpi.comsnmjournals.orgmdpi.comnih.govsnmjournals.orgnih.govnih.govresearchgate.net. These comparisons often focus on aspects such as tumor uptake, non-target tissue distribution, and tumor-to-organ ratios over time.
In a study comparing [⁵⁵Co]Co-DOTATATE, [⁶⁴Cu]Cu-DOTATATE, and [⁶⁸Ga]Ga-DOTATATE for imaging somatostatin (B550006) receptor type 2 (SSTR2) expression, imaging was performed at various time points in tumor-bearing mice mdpi.com. At 1 hour post-injection (PI), both the ⁵⁵Co- and ⁶⁴Cu-labeled agents showed a non-significant trend towards higher uptake than [⁶⁸Ga]Ga-DOTATATE mdpi.com. Notably, ⁵⁵Co-DOTATATE demonstrated improved imaging characteristics compared to ⁶⁴Cu-DOTATATE, with reduced non-target uptake in the liver mdpi.com. Tumor-to-organ ratios for [⁵⁵Co]Co-DOTATATE increased at 4 hours and 24 hours PI, with higher tumor-to-liver, kidney, and muscle ratios compared to [⁶⁴Cu]Cu-DOTATATE mdpi.com. PET imaging revealed that blood activity for all three agents had mostly cleared by 1 hour PI mdpi.com. Kidneys and liver did not appear on images for [⁵⁵Co]Co-DOTATATE at 4 and 24 hours PI, while liver uptake was apparent with the ⁶⁴Cu-labeled version at 24 hours PI mdpi.com.
Another comparative study involving a neurotensin targeting peptide, NOTA-NT-20.3, labeled with ⁶⁸Ga, ⁶⁴Cu, and ⁵⁵Co, investigated cell uptake and in vivo characteristics mdpi.comnih.govresearchgate.net. In cell studies, [⁵⁵Co]Co-NOTA-NT-20.3 exhibited the highest uptake (18.70 ± 1.30 %ID/mg), followed by [⁶⁴Cu]Cu-NOTA-NT-20.3 (15.46 ± 0.91 %ID/mg), and then [⁶⁸Ga]Ga-NOTA-NT-20.3 (10.94 ± 0.46 %ID/mg) mdpi.comnih.govresearchgate.net. The difference between these groups was statistically significant (p < 0.001) mdpi.comnih.govresearchgate.net. In vivo PET/CT imaging showed similar distribution and tumor uptake at 1 hour PI mdpi.comnih.gov. However, SUV ratios of tumor to heart at 24 hours PI indicated that [⁵⁵Co]Co-NOTA-NT-20.3 (20.28 ± 3.04) outperformed [⁶⁴Cu]Cu-NOTA-NT-20.3 (6.52 ± 1.97) mdpi.comnih.govresearchgate.net. As the tracer was metabolized, copper was observed to be taken up by the liver, while cobalt was not, suggesting that [⁵⁵Co]Co-NOTA-NT-20.3 may be superior for neurotensin imaging compared to [⁶⁴Cu]Cu-NOTA-NT-20.3 mdpi.comnih.gov.
The longer half-life of ⁵⁵Co (17.5 hours) compared to ⁶⁸Ga (68 minutes) is a significant advantage, allowing for image acquisition at much later time points mdpi.comspandidos-publications.comnih.gov. This extended imaging window facilitates an increased degree of biological clearance of non-bound radiotracer, potentially leading to improved image contrast mdpi.comspandidos-publications.com.
The following table summarizes some comparative preclinical data:
| Radiotracer | Target | Comparison Tracer | Key Finding | Citation |
| [⁵⁵Co]Co-DOTATATE | SSTR2 | [⁶⁴Cu]Cu-DOTATATE, [⁶⁸Ga]Ga-DOTATATE | Reduced liver uptake vs ⁶⁴Cu; increased tumor-to-organ ratios at later time points vs ⁶⁴Cu. | mdpi.com |
| [⁵⁵Co]Co-NOTA-NT-20.3 | NTSR1 | [⁶⁴Cu]Cu-NOTA-NT-20.3, [⁶⁸Ga]Ga-NOTA-NT-20.3 | Superior cell uptake; higher tumor-to-heart ratios at 24h PI vs ⁶⁴Cu. | mdpi.comnih.govresearchgate.net |
| [⁵⁵Co]Co-NT-Sarcage | NTSR1 | [⁶⁴Cu]Cu-NT-Sarcage | Higher tumor-to-liver ratio at 24h PI. | nih.gov |
| [⁵⁵Co]Co-X-RM26 | GRPR | [⁶⁴Cu]Cu-X-RM26 | Overall higher tumor-to-non-tumor ratios in some cases (using ⁵⁷Co surrogate). | nih.gov |
Exploration of this compound in Specific Preclinical Disease Models (e.g., oncology, neurology)
Preclinical research has explored the application of ⁵⁵Co in imaging various disease models, with a significant focus on oncology and some investigations in neurology.
In oncology, ⁵⁵Co has been investigated for targeting a range of receptors and antigens overexpressed in different cancers. These include:
Somatostatin Receptors (SSTR2): [⁵⁵Co]Co-DOTATATE has been studied for imaging SSTR2-expressing tumors mdpi.com. Studies in mice with AR42J tumors showed high tumor uptake mdpi.com.
Prostate-Specific Membrane Antigen (PSMA): [⁵⁵Co]Co-PSMA-617 has been evaluated for PET imaging of prostate cancer sdu.dkresearchgate.netsci-hub.senih.gov. Preclinical studies in PSMA-positive prostate cancer cell lines and xenograft models have shown PSMA-specific uptake and high tumor uptake that was sustained at 24 hours PI, with tumor uptake higher than any other organ, including the kidneys, by 24 hours mdpi.comresearchgate.netnih.gov.
Gastrin-Releasing Peptide Receptor (GRPR): Cobalt-labeled bombesin (B8815690) antagonist RM26 has been explored for high contrast PET imaging of GRPR expression in prostate cancer mdpi.comnih.govosti.gov. [⁵⁵Co]Co-NOTA-PEG2-RM26 has shown potential for PET imaging of GRPR expression nih.govmdpi.com.
Neurotensin Receptor 1 (NTSR1): [⁵⁵Co]Co-NOTA-NT-20.3 and [⁵⁵Co]Co-NT-Sarcage have been investigated for targeting NTSR1-positive cancers, such as colorectal adenocarcinoma mdpi.comnih.govsnmjournals.orgnih.govresearchgate.net. These studies have demonstrated high and sustained tumor uptake with low background snmjournals.org.
Human Epidermal Growth Factor Receptor 3 (HER3): Radiocobalt-labeled anti-HER3 affibody molecules have been explored as potential tracers for imaging HER3 expression in tumors spandidos-publications.com. Studies using ⁵⁷Co as a surrogate for ⁵⁵Co showed specific uptake in EGFR-positive cell lines and promising tumor-to-blood ratios spandidos-publications.comdntb.gov.ua.
In addition to oncology, ⁵⁵Co has been explored in neurology, primarily due to the ability of ionic cobalt to mimic calcium uptake. ⁵⁵CoCl₂ was previously used clinically to image ischemia in stroke patients and in late-onset epileptic seizures osti.govsci-hub.se. Preclinical and pilot clinical studies have investigated ⁵⁵Co PET in the context of traumatic brain injury researchgate.netnih.govnih.gov. A pilot study in patients with moderately severe traumatic brain injury showed that ⁵⁵Co PET could reveal focal uptake extending beyond morphological abnormalities seen in MRI and CT, suggesting its potential for diagnostic localization of both structural and functional abnormalities nih.govnih.gov. However, the healthy brain typically does not show cobalt uptake researchgate.net.
This compound as a Diagnostic Congener in Theranostic Pair Research (e.g., with Cobalt-58m)
A significant area of preclinical research for ⁵⁵Co is its role as a diagnostic congener in the development of theranostic pairs, particularly with the Auger electron-emitting radionuclide Cobalt-58m (⁵⁸ᵐCo) mdpi.comresearchgate.netsnmjournals.orgmdpi.comnih.govresearchgate.netnih.govresearchgate.net. The concept of using matched pairs of radionuclides of the same element for both diagnosis (PET imaging) and therapy is gaining interest, analogous to the successful [⁶⁸Ga/¹⁷⁷Lu]Ga/Lu-DOTATATE pair mdpi.comresearchgate.net.
The pairing of ⁵⁵Co and ⁵⁸ᵐCo is considered promising due to their identical chemical properties, which allows for the use of the same chelators and radiochemistry protocols for both isotopes mdpi.comresearchgate.netresearchgate.net. Furthermore, their relatively similar half-lives (⁵⁵Co: 17.53 h, ⁵⁸ᵐCo: 9.10 h) are advantageous for coordinating imaging and therapeutic schedules mdpi.comresearchgate.netsnmjournals.orgnih.gov.
The use of ⁵⁵Co as the diagnostic partner in a ⁵⁵Co/⁵⁸ᵐCo theranostic pair enables non-invasive PET imaging to determine the biodistribution and tumor uptake of the radiolabeled compound nih.gov. This is crucial for accurate dosimetry calculations for the therapeutic radionuclide, ⁵⁸ᵐCo nih.gov. The high positron branching ratio of ⁵⁵Co (77%) makes it well-suited for PET imaging mdpi.comresearchgate.netosti.gov.
Preclinical studies evaluating the theranostic pair [⁵⁵/⁵⁸ᵐCo]Co-DOTA-PSMA-617 for prostate cancer have shown encouraging results researchgate.netnih.gov. These studies demonstrated high specific tumor uptake of the cobalt-labeled PSMA ligand and rapid clearance from normal tissues, as confirmed by PET imaging with ⁵⁵Co researchgate.net. In vitro studies with [⁵⁸ᵐCo]Co-DOTATATE have also shown improved cell-killing capabilities compared to DOTATATE labeled with Indium-111 or Lutetium-177 mdpi.comresearchgate.net. Based on the favorable imaging characteristics and high tumor uptake observed with [⁵⁵Co]Co-PSMA-617, [⁵⁸ᵐCo]Co-PSMA-617 is considered a prime candidate for targeted therapy mdpi.com.
The development of chelators that form stable complexes with cobalt is essential for the in vivo application of both ⁵⁵Co and ⁵⁸ᵐCo osti.govspandidos-publications.com. Studies have investigated the stability of ⁵⁵Co-chelate complexes, demonstrating good in vivo stability and reduced uptake in non-target organs like the liver and heart compared to free ⁵⁵CoCl₂ osti.gov.
The following table summarizes key characteristics of the ⁵⁵Co/⁵⁸ᵐCo theranostic pair:
| Radionuclide | Half-life | Emission Type | Primary Use |
| This compound | 17.53 h | β⁺ (77%), γ | Diagnostic (PET) |
| Cobalt-58m | 9.10 h | Internal Conversion | Therapeutic (Auger electrons) |
Theoretical and Computational Advancements in Cobalt 55 Research
Nuclear Reaction Cross-Section Calculations and Yield Prediction for Cobalt-55 Production
The production of this compound (⁵⁵Co) for research and medical applications relies on nuclear reactions induced by particle accelerators. Theoretical modeling and computational calculations are indispensable for predicting reaction cross-sections and optimizing production yields, thereby minimizing the production of radionuclidic impurities. Nuclear reaction codes such as TALYS, EMPIRE, and ALICE-IPPE are instrumental in these predictive efforts. researchgate.netsld.cu
Several nuclear reactions are utilized for the production of ⁵⁵Co, with the most common being the proton-induced reaction on Nickel-58 (⁵⁸Ni(p,α)⁵⁵Co) and the deuteron-induced reaction on Iron-54 (⁵⁴Fe(d,n)⁵⁵Co). semanticscholar.orgnih.gov Theoretical models are employed to calculate the excitation functions, which describe the cross-section of a nuclear reaction as a function of the incident particle's energy.
For the ⁵⁸Ni(p,α)⁵⁵Co reaction, theoretical calculations are crucial for determining the optimal proton energy to maximize ⁵⁵Co yield while minimizing the co-production of long-lived Cobalt-57 (⁵⁷Co). nih.gov The cross-section for this reaction is influenced by various nuclear model parameters, and codes like TALYS can be used to perform sensitivity analyses to understand the impact of these parameters on the calculated cross-sections. ihep.ac.cnihep.ac.cn
Similarly, for the ⁵⁴Fe(d,n)⁵⁵Co reaction, nuclear model calculations provide predictions of the excitation function. researchgate.netnih.gov Comparisons between calculated and experimental cross-section data are vital for validating and refining the theoretical models. For instance, studies have shown that codes like TALYS and EMPIRE can reproduce the general shape of the experimental excitation function for this reaction, although discrepancies may exist in the peak cross-section values. researchgate.net
The predictive power of these computational tools allows for the estimation of thick target yields, which is a critical parameter for large-scale production. By integrating the calculated cross-sections over the energy range of the incident particles within the target material, the expected yield of ⁵⁵Co can be predicted.
| Nuclear Reaction | Projectile Energy (MeV) | Theoretical Code(s) | Predicted Peak Cross-Section (mb) | Experimental Peak Cross-Section (mb) | Reference |
| ⁵⁸Ni(p,α)⁵⁵Co | ~15 | TALYS | Varies with model parameters | ~120 | nih.gov |
| ⁵⁴Fe(d,n)⁵⁵Co | ~7 | TALYS, EMPIRE, ALICE-IPPE | ~150-200 | ~158 | researchgate.netnih.gov |
Computational Modeling of Radiometal Chelation and Ligand Interactions with this compound
The development of ⁵⁵Co-based radiopharmaceuticals necessitates a thorough understanding of its coordination chemistry and the stability of the resulting metal-ligand complexes. Computational modeling techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for investigating these interactions at the atomic level. nih.govillinois.eduumn.edu
DFT calculations can be employed to predict the geometries, electronic structures, and binding energies of ⁵⁵Co complexes with various chelating agents. mdpi.com These calculations provide insights into the nature of the coordinate bonds and the factors influencing the stability of the complex. For instance, DFT can be used to evaluate the thermodynamic favorability of ⁵⁵Co binding to different donor atoms (e.g., nitrogen, oxygen, sulfur) within a chelator, guiding the design of ligands with high affinity and specificity for cobalt. While specific DFT studies on ⁵⁵Co are not abundant, the principles can be extrapolated from research on other cobalt isotopes and similar transition metals. illinois.eduresearchgate.net
Molecular Dynamics simulations offer a dynamic perspective on the behavior of ⁵⁵Co-radiopharmaceuticals in biological environments. mdpi.comnih.gov By simulating the movement of atoms over time, MD can predict the conformational flexibility of the complex, its interactions with solvent molecules, and its potential to remain intact in vivo. mdpi.com These simulations are crucial for assessing the kinetic inertness of the complex, a key property for preventing the release of the radionuclide and subsequent off-target accumulation.
The unique coordination chemistry of cobalt allows for stable complexation with a variety of chelators. nih.gov Computational studies can help in understanding the subtle differences in stability and reactivity of complexes formed with different ligands, which is critical for developing targeted radiopharmaceuticals. For example, simulations can elucidate the role of the chelator's macrocyclic structure or the nature of its functional groups in achieving high in vivo stability.
Simulation and Optimization of Radiochemical Separation Processes for this compound
Following its production, ⁵⁵Co must be separated from the bulk target material and any radionuclidic impurities. Computational simulations play a significant role in the development, optimization, and understanding of the radiochemical separation processes employed for this purpose. Techniques such as ion exchange chromatography and solvent extraction are commonly used, and their efficiency can be modeled and enhanced through computational approaches. nih.govmdpi.comsemanticscholar.orgcloudfront.net
In the context of ion exchange chromatography, simulations can be used to model the elution profiles of ⁵⁵Co and other metal ions. semanticscholar.orgiaea.org By solving the governing mass transfer and equilibrium equations, these models can predict the separation factors and resolution under different experimental conditions, such as eluent concentration and flow rate. This allows for the in-silico optimization of the separation protocol to achieve high purity and recovery of ⁵⁵Co. csun.edu
For solvent extraction processes, computational models can predict the distribution of cobalt species between the aqueous and organic phases. researchgate.netrwth-aachen.de Thermodynamic databases, sometimes developed using a combination of experimental data and theoretical calculations, can be integrated into process simulation software to model and optimize the entire extraction circuit. cloudfront.net These simulations can assess the influence of parameters like pH, extractant concentration, and temperature on the extraction efficiency and selectivity for cobalt. mdpi.comresearchgate.netrwth-aachen.de
Furthermore, Computational Fluid Dynamics (CFD) can be utilized to model and optimize the fluid flow and mass transfer within the separation apparatus, such as chromatography columns or mixer-settlers. nasa.govtencom.commdpi.comnasa.govpurdue.edu CFD simulations can provide detailed insights into the hydrodynamic behavior of the system, helping to identify potential issues like channeling or inefficient mixing, and guiding the design of more effective separation equipment.
| Separation Technique | Simulation Approach | Key Optimized Parameters | Predicted Outcome |
| Ion Exchange Chromatography | Equilibrium and mass transfer models | Eluent concentration, flow rate, column geometry | Elution profiles, separation factors, purity |
| Solvent Extraction | Thermodynamic modeling, process simulation | pH, extractant concentration, temperature, phase ratio | Extraction efficiency, selectivity, McCabe-Thiele diagrams |
| General Process | Computational Fluid Dynamics (CFD) | Equipment design, flow patterns | Hydrodynamics, mass transfer efficiency |
Challenges and Future Directions in Cobalt 55 Research and Development
Addressing Current Limitations in High-Yield, High-Purity Cobalt-55 Production
The widespread application of 55Co is intrinsically linked to the ability to produce it in sufficient quantities and with high purity. Several nuclear reactions can be utilized for its production, each with its own set of advantages and challenges. The most common reactions include 58Ni(p,α)55Co, 56Fe(p,2n)55Co, and 54Fe(d,n)55Co. nih.gov The 58Ni(p,α)55Co reaction, in particular, has been demonstrated as an effective method for producing high specific activity 55Co. researchgate.net
Purification of 55Co from the target material and other radioisotopic impurities is a critical step. Anion exchange chromatography has proven to be an effective method, with average recovery rates of 92%. researchgate.net However, challenges remain in achieving the high-purity levels required for clinical applications. For instance, the photonuclear method of production at 55 MeV has been shown to produce 55Co with insufficient radionuclide purity for PET imaging. mdpi.com
To ensure a consistent and reliable supply for broader research and clinical use, further improvements in target design and reprocessing are necessary. nih.gov Innovations in separation techniques are also crucial to enhance the purity and yield of 55Co.
Production Reactions for this compound
| Reaction | Target Material | Projectile |
|---|---|---|
| 58Ni(p,α)55Co | Enriched 58Ni | Proton |
| 56Fe(p,2n)55Co | Natural or Enriched 56Fe | Proton |
Innovations in this compound Radiopharmaceutical Design and Multifunctional Tracer Development
The versatility of 55Co lies in its ability to be incorporated into a wide array of radiopharmaceuticals, enabling the imaging of various biological processes. A key area of innovation is the design of chelators that can stably bind 55Co and be conjugated to targeting biomolecules. The in vivo stability of the radiometal-chelate complex is crucial to prevent the release of free 55Co, which can lead to non-specific uptake and increased background signal. nih.gov
Several chelators, including NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) derivatives, have been shown to form stable complexes with 55Co. nih.gov More recently, sarcophagine-based chelators have emerged as a promising alternative, demonstrating the ability to form stable [55Co]Co-DiAmSar complexes under mild conditions. nih.gov
A significant advancement in the field is the development of multifunctional tracers. One such innovation is the use of 55Co in multiplexed PET (mPET) imaging. arxiv.orgresearchgate.net This technique leverages the prompt gamma-ray emitted in cascade with the positron during the decay of 55Co to generate triple coincidences. arxiv.orgresearchgate.net This unique signal allows for the simultaneous imaging and differentiation of a 55Co-labeled tracer from a tracer labeled with a pure positron emitter like Fluorine-18 (18F). arxiv.orgresearchgate.net This capability is crucial for studying multiple biological pathways in a single imaging session, which is particularly valuable in complex diseases like cancer. arxiv.org
Furthermore, 55Co is being explored as a diagnostic partner in theranostic applications. nih.govfrontiersin.org It can be paired with its therapeutic counterpart, Cobalt-58m (58mCo), an Auger electron emitter. nih.govfrontiersin.orgsnmjournals.org Imaging with a 55Co-labeled radiopharmaceutical can provide pharmacokinetic data and predict the therapeutic response of the corresponding 58mCo-labeled agent. frontiersin.orgsnmjournals.org
Chelators for this compound
| Chelator | Full Name | Key Features |
|---|---|---|
| NOTA | 1,4,7-triazacyclononane-1,4,7-triacetic acid | Forms stable complexes with 55Co. |
| DOTA | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid | Forms stable complexes with 55Co. |
Expanding the Scope of Preclinical Applications for this compound Imaging
The favorable decay characteristics of 55Co, including its 17.5-hour half-life, make it well-suited for imaging with a variety of targeting molecules, from small molecules to larger antibodies. nih.gov This has led to a broad range of preclinical applications, providing valuable insights into disease biology.
In oncology, 55Co-labeled radiopharmaceuticals are being developed to target various cancer-specific markers. For instance, [55Co]Co-DOTA-PSMA-617 has been used for imaging prostate-specific membrane antigen (PSMA) in preclinical models of prostate cancer. frontiersin.org Other research has focused on developing 55Co-labeled agents for imaging folate receptors in ovarian cancer and neurotensin (B549771) receptors in colorectal and lung cancer models. nih.govnih.gov The ability to image these targets can aid in early detection and characterization of tumors.
Beyond cancer, 55Co has shown promise in neurological applications. Studies have demonstrated its use in imaging neuronal damage after a stroke. nih.gov It is believed that 55Co can act as a mimic for calcium ions, allowing for the visualization of calcium influx into damaged cerebral tissue, a key event in the ischemic cascade. nih.govnih.gov
Preclinical biodistribution studies are a cornerstone of radiopharmaceutical development, and 55Co has been extensively evaluated in this regard. These studies, often conducted in mouse models bearing human tumor xenografts, provide essential information on the uptake and clearance of the radiotracer in various organs and the tumor. nih.govosti.gov
Preclinical Applications of this compound Imaging
| Application Area | Biological Target/Process | Example Radiopharmaceutical |
|---|---|---|
| Oncology | Prostate-Specific Membrane Antigen (PSMA) | [55Co]Co-DOTA-PSMA-617 |
| Oncology | Folate Receptor | [55Co]Co-cm10, [55Co]Co-rf42 |
| Oncology | Neurotensin Receptor 1 (NTSR1) | [55Co]Co-NT-CB-NOTA |
Strategic Interdisciplinary Collaborations for Advancing this compound Research
The multifaceted nature of radiopharmaceutical research and development necessitates a collaborative approach. Bringing a 55Co-based imaging agent from the laboratory to clinical application requires the combined expertise of professionals from diverse scientific disciplines.
Effective collaboration between nuclear physicists, radiochemists, biologists, pharmacologists, and clinicians is essential. Physicists and engineers are crucial for optimizing cyclotron production and targetry. Radiochemists focus on developing novel labeling strategies and ensuring the quality and stability of the radiopharmaceuticals. Biologists and pharmacologists conduct the preclinical in vitro and in vivo evaluations to assess the efficacy and safety of the new tracers. Finally, clinicians provide the medical context and guide the translation of promising agents into clinical trials.
Such interdisciplinary teamwork fosters innovation by integrating different perspectives and skill sets. For instance, the development of multiplexed PET imaging with 55Co is a prime example of a successful collaboration between physicists, who understand the decay properties of the radionuclide, and biologists, who can identify the need for simultaneous imaging of multiple targets. While specific examples of large-scale collaborative projects focused solely on 55Co are not extensively documented, the inherent complexity of the field suggests that such collaborations are an underlying driver of progress. Fostering an environment that encourages and supports these strategic partnerships will be critical for accelerating the advancement of 55Co research and its translation into valuable clinical tools.
Q & A
Q. How is the half-life of Cobalt-55 experimentally determined, and what methodological precautions are necessary?
To determine the half-life of this compound, researchers use gamma spectrometry or mass spectrometry to track radioactive decay over time. Key steps include:
- Calibrating detectors using reference isotopes (e.g., Co-60).
- Conducting measurements at intervals (e.g., 10-day increments) to account for rapid decay .
- Applying decay equations (e.g., ) and validating results against nuclear databases like ENSDF. Precautions: Shield detectors from background radiation and use decay corrections for long measurement periods.
Q. What are the standard protocols for synthesizing and purifying this compound for radiochemical studies?
this compound is produced via proton irradiation of iron-54 targets in cyclotrons. Post-irradiation steps include:
- Dissolving the target in HCl and isolating Co-55 using ion-exchange chromatography .
- Validating purity via gamma spectroscopy to exclude contaminants like Co-57 or Co-57.
- Storing the isotope in shielded containers to minimize radiation exposure.
Q. How do researchers ensure the stability of this compound-labeled compounds in vitro?
Stability tests involve:
- Incubating labeled compounds (e.g., affibody molecules) in serum or buffer at 37°C.
- Sampling at intervals (e.g., 1, 4, 24 hours) and analyzing radiochemical purity via HPLC or TLC .
- Comparing degradation rates with control samples to assess ligand binding efficiency.
Advanced Research Questions
Q. How can conflicting decay data for this compound be resolved across studies?
Discrepancies in decay constants often arise from detector calibration errors or environmental factors. Mitigation strategies:
Q. What methodologies optimize this compound labeling efficiency for EGFR-targeted imaging in low-expression tumors?
Optimization involves:
- Testing chelator-conjugated probes (e.g., DOTA-ZEGFR:2377) under varying pH and temperature conditions.
- Quantifying binding affinity via saturation assays and comparing with surrogate isotopes (e.g., Co-57) for translational validation .
- Using in vivo PET imaging to assess tumor-to-background ratios at different timepoints (e.g., 24 vs. 48 hours post-injection).
Q. How do researchers address the challenges of this compound’s short half-life in longitudinal studies?
Solutions include:
- Timing experiments to coincide with peak isotope activity (e.g., within 24 hours post-synthesis).
- Developing dual-isotope protocols (e.g., combining Co-55 with longer-lived tracers) for multi-timepoint analyses.
- Using decay correction algorithms to normalize data across timepoints .
Data Analysis & Reproducibility
Q. What statistical approaches are recommended for analyzing this compound decay datasets with high variability?
Q. How can researchers ensure reproducibility in this compound-based radiochemistry experiments?
Best practices include:
- Documenting detailed protocols for target irradiation, purification, and labeling (e.g., molar ratios, reaction times) .
- Sharing raw datasets (e.g., decay counts, HPLC chromatograms) in supplementary materials .
- Adhering to METRICS guidelines (Material, Experiment, Tracking, Reporting, Integration, Complexity, Standards) .
Interdisciplinary Applications
Q. What role does this compound play in hybrid imaging-therapy (theranostic) platforms?
Co-55’s beta emission enables PET imaging, while its Auger electrons can induce localized DNA damage. Methodologies include:
- Co-labeling with therapeutic isotopes (e.g., Lu-177) for dual-modality studies.
- Quantifying cellular uptake and radiation dose distribution using Monte Carlo simulations .
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
